

Hafnium sulfate safety data sheet information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hafnium sulfate*

Cat. No.: *B092958*

[Get Quote](#)

An In-depth Technical Guide to the Safety of **Hafnium Sulfate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for **hafnium sulfate**, including its physicochemical properties, toxicological data, handling procedures, and relevant experimental protocols. Due to the limited specific toxicological data on **hafnium sulfate**, information from analogous compounds such as hafnium chloride and zirconium sulfate is included to provide a more complete assessment of potential hazards.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for **hafnium sulfate** and related compounds.

Table 1: Physicochemical Properties of **Hafnium Sulfate**

Property	Value	Source
Chemical Formula	$\text{Hf}(\text{SO}_4)_2$	--INVALID-LINK--
Molecular Weight	370.60 g/mol	--INVALID-LINK--
Appearance	White solid	--INVALID-LINK--
Solubility	Soluble in water	--INVALID-LINK--

Table 2: Occupational Exposure Limits for Hafnium and its Compounds

Organization	Limit	Value
OSHA (PEL)	TWA	0.5 mg/m ³ [1] [2] [3]
NIOSH (REL)	TWA	0.5 mg/m ³ [1] [2]
ACGIH (TLV)	TWA	0.5 mg/m ³ [1] [3]
NIOSH (IDLH)		50 mg/m ³ [1] [3]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.

Table 3: Acute Toxicity Data for Hafnium and Analogous Compounds

Compound	Test	Route	Species	Value
Hafnium Tetrachloride	LD ₅₀	Oral	Rat	2362 mg/kg [4]
Zirconium Sulfate	LD ₅₀	Oral	Rat	3500 mg/kg [5]

LD₅₀: Lethal Dose, 50%. Data for **hafnium sulfate** is not available; these values for analogous compounds are provided for reference.

Experimental Protocols

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are utilized to assess the safety of chemical substances. Below are summaries of key protocols relevant to the toxicological assessment of a substance like **hafnium sulfate**.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity of a substance.[\[6\]](#)[\[7\]](#)

Principle: The test involves administering the substance to a group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome (mortality or evident toxicity) in this group determines the next step:

- If mortality is observed, the test is repeated with a lower dose.
- If no mortality is observed, the test is repeated with a higher dose.

This stepwise procedure continues until the dose that causes mortality or evident toxicity is identified, or no effects are seen at the highest dose. This method allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category while minimizing the number of animals used.[\[6\]](#)

Methodology:

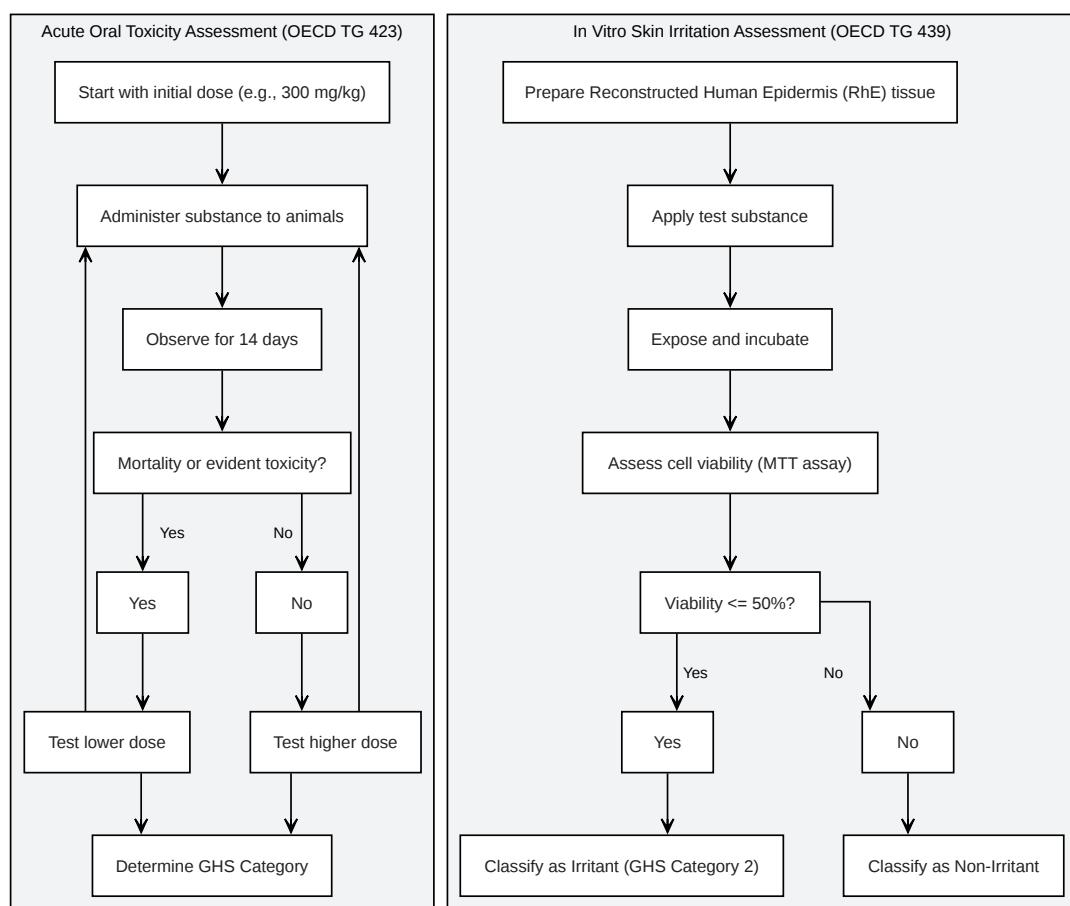
- Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.
- Housing and Feeding: Animals are housed in standard conditions with access to food and water. They are fasted prior to dosing.[\[8\]](#)
- Dose Preparation: The test substance is typically dissolved or suspended in an aqueous vehicle. If not possible, an oil or other appropriate vehicle can be used.
- Administration: The substance is administered in a single dose by gavage using a stomach tube.[\[8\]](#)
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Pathology: A gross necropsy is performed on all animals at the end of the observation period.

OECD Test Guideline 439: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method

This in vitro method assesses the potential of a substance to cause skin irritation.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Principle: The test uses a three-dimensional reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin.[9][11] The test substance is applied topically to the RhE tissue. Skin irritation is identified by the substance's ability to decrease cell viability below a defined threshold ($\leq 50\%$).[9]

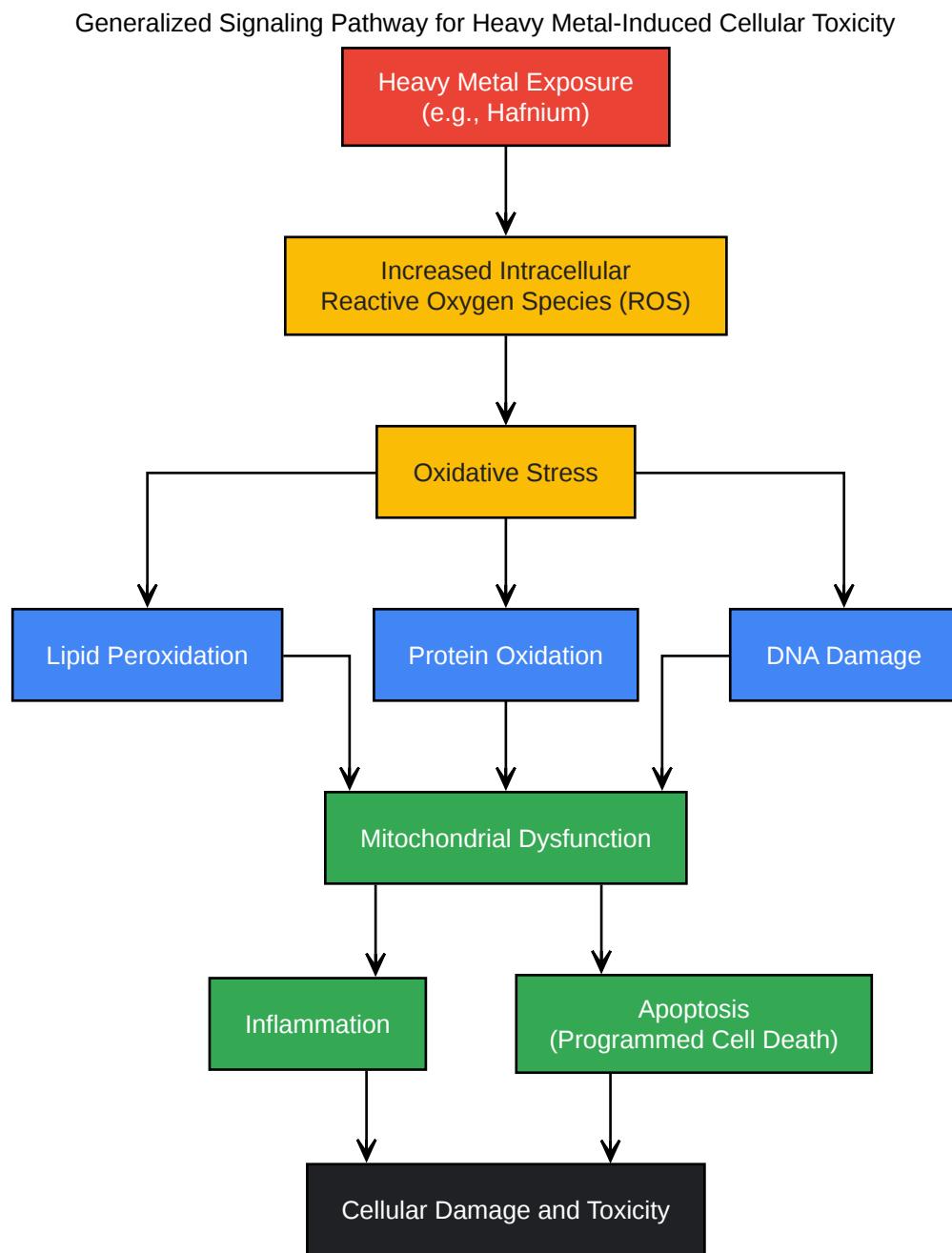
Methodology:


- **Tissue Preparation:** Commercially available RhE tissues are equilibrated in a culture medium.
- **Test Substance Application:** A small amount of the test substance (solid or liquid) is applied uniformly to the surface of the epidermis.
- **Exposure and Incubation:** The tissues are exposed to the substance for a defined period (e.g., 60 minutes), after which the substance is removed by rinsing. The tissues are then incubated for a post-exposure period (e.g., 42 hours).
- **Viability Assessment:** Cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells reduces the yellow MTT tetrazolium salt to a blue formazan salt, which is then extracted and quantified spectrophotometrically.
- **Data Interpretation:** The cell viability of the test substance-treated tissues is compared to that of negative controls. A viability of $\leq 50\%$ indicates that the substance is an irritant (GHS Category 2).[9]

Visualizations

Experimental Workflow: Chemical Safety Assessment

The following diagram illustrates a general workflow for assessing the acute toxicity and skin irritation potential of a chemical substance according to OECD guidelines.


General Workflow for Chemical Safety Assessment

[Click to download full resolution via product page](#)

Caption: General workflow for chemical safety assessment.

Signaling Pathway: Generalized Heavy Metal-Induced Cellular Toxicity

Since specific signaling pathways for hafnium toxicity are not well-documented, this diagram illustrates a generalized pathway for heavy metal-induced cellular toxicity, which is believed to be primarily mediated by oxidative stress.[\[12\]](#)[\[13\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Generalized pathway of heavy metal-induced cellular toxicity.

Handling and Safety Precautions

- Engineering Controls: Use in a well-ventilated area. If dust is generated, use local exhaust ventilation.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or goggles.
 - Skin Protection: Wear protective gloves and a lab coat.
 - Respiratory Protection: If dust is generated and exposure limits are exceeded, use a NIOSH-approved respirator.[\[2\]](#)
- Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
- Spill Response: Sweep up spilled material and place it in a suitable container for disposal. Avoid generating dust.

First Aid Measures

- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
- Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.
- Inhalation: Remove to fresh air. Get medical attention if symptoms occur.
- Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

This guide is intended for informational purposes and should not be a substitute for a formal safety data sheet (SDS) or professional safety advice. Always consult the specific SDS for **Hafnium Sulfate** before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hafnium compounds - IDLH | NIOSH | CDC [cdc.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Hafnium [cdc.gov]
- 3. HAFNIUM & COMPOUNDS | Occupational Safety and Health Administration [osha.gov]
- 4. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 5. prochemonline.com [prochemonline.com]
- 6. researchgate.net [researchgate.net]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. mbresearch.com [mbresearch.com]
- 11. oecd.org [oecd.org]
- 12. Heavy Metal Exposure: Molecular Pathways, Clinical Implications, and Protective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxic Mechanisms of Five Heavy Metals: Mercury, Lead, Chromium, Cadmium, and Arsenic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicity, mechanism and health effects of some heavy metals - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hafnium sulfate safety data sheet information]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092958#hafnium-sulfate-safety-data-sheet-information\]](https://www.benchchem.com/product/b092958#hafnium-sulfate-safety-data-sheet-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com